REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([Br:11])[CH:5]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl.ClCCl>[Br:11][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=1[NH:10][NH2:13])[C:3]([O:2][CH3:1])=[O:12] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)Br)=O
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The thick liquid suspension is stirred for 1.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed −5° C
|
Type
|
ADDITION
|
Details
|
is added dropwise to the suspension, while the reaction temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed −5° C
|
Type
|
STIRRING
|
Details
|
stirring it
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtration the filtrate
|
Type
|
EXTRACTION
|
Details
|
is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried on magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=CC1NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |